molecular formula C22H17Cl2N3O2S B1670557 Diflapolin CAS No. 724453-98-9

Diflapolin

カタログ番号 B1670557
CAS番号: 724453-98-9
分子量: 458.4 g/mol
InChIキー: FGXLEECGXSDIMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diflapolin is a compound with the CAS Number 724453-98-9 . It is also known by the synonyms N-[4-(2-Benzothiazolylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)-urea and N-[4-(Benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea .


Synthesis Analysis

A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized by 1H NMR, 13C NMR, and elemental analysis . These novel compounds were biologically evaluated for their inhibitory activity against sEH and FLAP . Even small modifications on the lead compound diflapolin markedly influence the inhibitory potential, especially on FLAP, suggesting very narrow structure-activity relationships .


Molecular Structure Analysis

The empirical formula of Diflapolin is C22H17Cl2N3O2S and its molecular weight is 458.36 g/mol .


Chemical Reactions Analysis

Diflapolin is a bioavailable, highly potent, and highly selective dual FLAP/sEH inhibitor that suppresses leukotriene formation and increases epoxyeicosatrienoic acids levels .


Physical And Chemical Properties Analysis

Diflapolin is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

科学的研究の応用

Inflammation Treatment

  • Scientific Field: Pharmacology and Biochemistry
  • Application Summary: Diflapolin is the first dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), both of which play a role in the arachidonic acid (AA) cascade . This cascade is involved in the biosynthesis of lipid mediators, which can have both pro-inflammatory and anti-inflammatory properties . By inhibiting FLAP and sEH, Diflapolin can potentially switch the balance from pro-inflammatory to anti-inflammatory, making it a promising drug for treating inflammation-related diseases .
  • Methods of Application: Diflapolin was tested on human monocytes and neutrophils, where it inhibited 5-LOX product formation with IC50 values of 30 and 170 nM, respectively . It also suppressed the activity of isolated sEH with an IC50 value of 20 nM . In addition, it was tested in a zymosan-induced mouse peritonitis model .
  • Results: Diflapolin showed target specificity, as it did not inhibit other enzymes related to AA metabolism . In the mouse model, it impaired vascular permeability, inhibited cysteinyl-LTs and LTB4 formation, and suppressed neutrophil infiltration .

Improved Solubility and Bioavailability

  • Scientific Field: Medicinal Chemistry
  • Application Summary: While Diflapolin shows promise as a dual sEH/FLAP inhibitor, it has poor solubility and bioavailability . Researchers have designed and synthesized derivatives of Diflapolin with isomeric thiazolopyridines as a bioisosteric replacement of the benzothiazole core to improve these properties .
  • Methods of Application: Four series of derivatives were designed and synthesized . The combination of thiazolo [5,4-b]pyridine, a pyridinylen spacer, and a 3,5-Cl2-substituted terminal phenyl ring (46a) was found to enhance solubility and FLAP antagonism, while preserving sEH inhibition .
  • Results: The derivative 46a not only enhanced solubility and FLAP antagonism but also preserved sEH inhibition . Another derivative, 41b, decreased thromboxane production in activated human peripheral blood mononuclear cells, despite being a less potent sEH/FLAP inhibitor .

将来の方向性

Diflapolin is a highly active dual FLAP/sEH inhibitor in vitro and in vivo with target specificity to treat inflammation-related diseases . The introduction of nitrogen, depending on the position, not only enhances solubility and FLAP antagonism but also represents a valid strategy to expand the scope of application towards inhibition of thromboxane biosynthesis .

特性

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXLEECGXSDIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflapolin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflapolin
Reactant of Route 2
Reactant of Route 2
Diflapolin
Reactant of Route 3
Reactant of Route 3
Diflapolin
Reactant of Route 4
Reactant of Route 4
Diflapolin
Reactant of Route 5
Reactant of Route 5
Diflapolin
Reactant of Route 6
Reactant of Route 6
Diflapolin

Citations

For This Compound
51
Citations
U Garscha, E Romp, S Pace, A Rossi, V Temml… - Scientific reports, 2017 - nature.com
… Next, we tested diflapolin against the phosphatase activity of sEH in a cell-free assay. Of interest, diflapolin failed to inhibit the phosphatase activity even at high concentrations (10 µM) (…
Number of citations: 43 www.nature.com
M Schoenthaler, L Waltl, T Hasenoehrl, D Seher… - Bioorganic …, 2023 - Elsevier
… biocompatibility of encapsulated diflapolin in human whole … of diflapolin derivatives bearing a thiazolopyridine core, as bioisosteric replacement of the benzothiazole scaffold of diflapolin…
Number of citations: 0 www.sciencedirect.com
L Vieider, E Romp, V Temml, J Fischer… - ACS Medicinal …, 2018 - ACS Publications
A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized by …
Number of citations: 8 pubs.acs.org
L Vieider, E Zoeller, E Romp… - Journal of Enzyme …, 2022 - Taylor & Francis
… Therefore, we modified diflapolin mainly apart from the urea moiety but with the aim to … In initial optimisation efforts, we moderately modified the lead compound diflapolin and altered …
Number of citations: 2 www.tandfonline.com
C Grune, C Kretzer, S Zergiebel, S Kattner… - Journal of …, 2022 - Elsevier
Diflapolin is a dual FLAP/sEH inhibitor with potent anti-inflammatory efficiency in cellular assays and experimental in vivo studies. Despite these outstanding characteristics, its high …
Number of citations: 1 www.sciencedirect.com
CP Sun, XY Zhang, C Morisseau… - Journal of medicinal …, 2020 - ACS Publications
… (124) Investigation of its in vivo biological effects indicates that diflapolin (72) ameliorates vascular permeability, inhibits the formation of proinflammatory factors cysteinyl-LTs and …
Number of citations: 60 pubs.acs.org
K Hiesinger, KM Wagner, BD Hammock… - Prostaglandins & other …, 2019 - Elsevier
… Diflapolin blocked leukotriene formation and suppressed neutrophil infiltration in a zymosan-induced mouse peritonitis model [53]. Diflapolin also … In addition, diflapolin did not show …
Number of citations: 32 www.sciencedirect.com
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Fiboflapon, veliflapon, and BRP-187 were less efficient, and diflapolin and atuliflapon were essentially inactive. It should be noted that in resting (unstimulated) MDMs, quiflapon and MK…
Number of citations: 1 www.ncbi.nlm.nih.gov
M Werner, PM Jordan, E Romp, A Czapka… - The FASEB …, 2019 - ncbi.nlm.nih.gov
Nonsteroidal anti-inflammatory drugs interfere with the metabolism of arachidonic acid to proinflammatory prostaglandins and leukotrienes by targeting cyclooxygenases (COXs), 5-…
Number of citations: 90 www.ncbi.nlm.nih.gov
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… cells) were preincubated with the indicated FLAP antagonists: BRP-7 at 10 μM; quiflapon, fiboflapon, atuliflapon, and MK886 at 1 μM; and veliflapon, BRP-187, BRP201, and diflapolin …
Number of citations: 0 www.frontiersin.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。